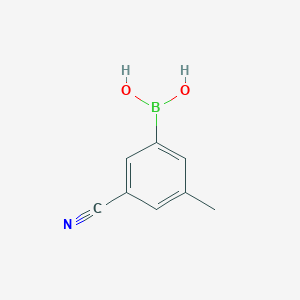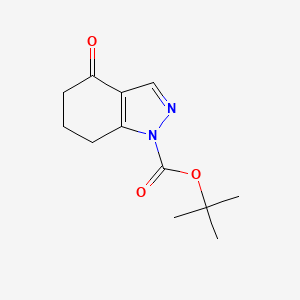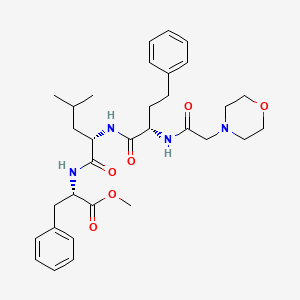![molecular formula C6H10N2O B1426609 4,7-Diazaspiro[2.5]octan-5-one CAS No. 1200114-14-2](/img/structure/B1426609.png)
4,7-Diazaspiro[2.5]octan-5-one
Vue d'ensemble
Description
4,7-Diazaspiro[2.5]octan-5-one is a chemical compound with the CAS Number: 1200114-14-2 . It has a molecular weight of 126.16 . The compound is typically stored at room temperature and is available in a solid form .
Molecular Structure Analysis
The IUPAC name for 4,7-Diazaspiro[2.5]octan-5-one is the same as its common name . The InChI code for this compound is 1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9) .Physical And Chemical Properties Analysis
4,7-Diazaspiro[2.5]octan-5-one is a solid at room temperature . It has a molecular weight of 126.16 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
- Cycloaddition Reactions : 4,7-Diazaspiro[2.5]octan-5-one derivatives have been synthesized through [3+2] cycloaddition reactions, exhibiting distinct envelope conformations of their isoxazolidine rings, impacting substituent positions (Chiaroni et al., 2000).
Medical and Biological Research
- Malaria Research : Novel diazaspiro[3.4]octane series, including variations of 4,7-Diazaspiro[2.5]octan-5-one, have shown activity against multiple stages of the malaria parasite Plasmodium falciparum, offering a promising avenue for malaria treatment (Le Manach et al., 2021).
Material Science and Corrosion Studies
- Corrosion Inhibition : Derivatives of 4,7-Diazaspiro[2.5]octan-5-one have been evaluated as potential inhibitors for mild steel corrosion in acidic environments, indicating their utility in materials science and engineering (Chafiq et al., 2020).
Pharmaceutical Development
Antitubercular Activity : Certain derivatives of 4,7-Diazaspiro[2.5]octan-5-one have demonstrated potent antitubercular properties, highlighting their potential in developing new treatments for tuberculosis (Lukin et al., 2023).
Calcium Channel Antagonists : Some 4,7-Diazaspiro[2.5]octan-5-one analogs have been found to be effective T-type calcium channel inhibitors, suggesting their relevance in neurological and cardiovascular therapies (Fritch & Krajewski, 2010).
Photochemical Studies
- Photophysical Analysis : Diazaspiro compounds, including 4,7-Diazaspiro[2.5]octan-5-one, have been synthesized and analyzed for their photophysical behavior and solvatochromic properties, contributing to understanding their applications in photochemistry (Aggarwal & Khurana, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
4,7-diazaspiro[2.5]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-3-7-4-6(8-5)1-2-6/h7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVPAPLJEHMQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diazaspiro[2.5]octan-5-one | |
CAS RN |
1200114-14-2 | |
| Record name | 4,7-diazaspiro[2.5]octan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro[1,1'-biphenyl]-4-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1426526.png)
![3-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426528.png)
![2-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426529.png)
![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)
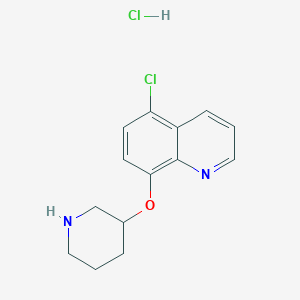
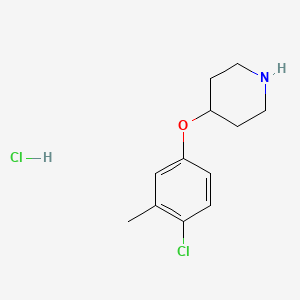
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)
![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)
